molecular formula C24H45N3O6 B12949770 Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate

Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate

Cat. No.: B12949770
M. Wt: 471.6 g/mol
InChI Key: OFAPPAHQSFQUBB-UHFFFAOYSA-N
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Description

Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate (CAS: 56491-86-2) is a macrocyclic triester derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triyl-triacetic acid), a 9-membered ring with three nitrogen atoms and three tert-butyl acetate pendant arms. This compound serves as a protected intermediate for synthesizing NOTA, a chelator widely used in radiopharmaceuticals (e.g., Gallium-68 and Lutetium-177 labeling) due to its high thermodynamic stability and kinetic inertness with metal ions . The tert-butyl groups enhance solubility in organic solvents, facilitating purification and subsequent functionalization .

Properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N3O6/c1-22(2,3)31-19(28)16-25-10-12-26(17-20(29)32-23(4,5)6)14-15-27(13-11-25)18-21(30)33-24(7,8)9/h10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAPPAHQSFQUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7-triazonane with tert-butyl bromoacetate in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like dimethylformamide at room temperature, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost efficiency and yield.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid Derivatives

The tert-butyl ester groups are hydrolyzed under acidic conditions to generate the triacetic acid derivative, a potent chelator:

ConditionResultApplication ExampleSource
HBr/HOAc (33% v/v), 24 hComplete deprotection (>90% yield)Preparation of NOTA-like ligands
HCl (6M), reflux, 12 hPartial hydrolysis (50–70% yield)Selective functionalization

Mechanism :
Acid-catalyzed cleavage of the tert-butyl ester proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of isobutene .

Coordination with Metal Ions

The deprotected triacetic acid form exhibits strong binding to transition metals, particularly Mn(II) and Gd(III), relevant to MRI contrast agents:

Metal IonStability Constant (log K)Key InteractionStudy MethodSource
Mn(II)12.3 ± 0.2N3O3 coordination spherePotentiometry
Gd(III)18.9 ± 0.3High kinetic inertness in aqueous mediaLuminescence decay

Coordination Dynamics :

  • The ligand adopts a twisted-chair conformation, enabling octahedral geometry around the metal .

  • Protonation of uncoordinated amines modulates complex stability under physiological pH .

Functionalization with Electrophiles

The secondary amines on the triazonane backbone react with electrophiles to introduce pendant arms:

Example Reaction with Bromoacetamide :

  • Conditions : K2CO3, CH3CN, 60°C, 17 h .

  • Yield : 99% for disubstituted product .

  • Product : Di-tert-butyl 2,2'-(7-(2-amino-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetate .

Applications :

  • Enhances water solubility for biomedical use.

  • Enables conjugation with targeting molecules (e.g., antibodies) .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceImpact on Applications
1,4,7-Triazacyclononane (TACN)Lacks acetate arms; weaker metal bindingLimited to low-stability complexes
NOTA (1,4,7-Triazacyclononane-1,4,7-triacetic acid)Fully deprotected; higher kinetic inertnessPreferred for in vivo diagnostics

Stability Under Reductive/Oxidative Conditions

  • Reductive Stability : Resistant to NaBH4 and H2/Pd-C, preserving the macrocyclic structure.

  • Oxidative Stability : Decomposes in H2O2 >5% w/w due to N-oxidation of the triazonane ring.

Scientific Research Applications

While the search results provide information on Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, there appears to be no direct information about the applications of "Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate." However, given the similarities in their chemical structures, we can infer some potential applications based on the information available on Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, and other related compounds.

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate is a macrocyclic chelating agent with a tetraazacyclododecane core and three tert-butyl acetate groups. It can form stable complexes with metal ions, making it useful in medicinal chemistry and radiopharmaceuticals.

Scientific Research Applications

Based on the search results and the chemical properties of similar compounds, here are some potential scientific research applications for this compound:

  • MRI Contrast Agents: Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate is utilized in magnetic resonance imaging (MRI) because of its metal ion complexation properties.
  • Luminescent Probes: This compound may be employed in luminescent probes.
  • Chelating Agents: It can be used as a chelating agent because of its ability to form stable complexes with metal ions, making it valuable in medicinal chemistry. The chelation process can influence the distribution and bioavailability of ions in biological systems.

Reactions

Mechanism of Action

The mechanism of action of Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Macrocyclic Core Variations

Compound Name Macrocycle Structure Pendant Groups Key Applications
Tri-tert-butyl NOTA (Target) 1,4,7-Triazonane (9-membered) 3 tert-butyl acetates Intermediate for NOTA chelators
NOTA (Acid Form) 1,4,7-Triazonane 3 carboxylic acids Radiopharmaceuticals (Ga-68, Lu-177)
DO3A-tBu (Tri-tert-butyl DO3A) 1,4,7,10-Tetraazacyclododecane (12-membered) 3 tert-butyl acetates MRI contrast agent precursors
DOTA-tris(t-Bu) 1,4,7,10-Tetraazacyclododecane 3 tert-butyl acetates, 1 free amine Bifunctional chelators for Gd³⁺
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane 14-membered ring 3 tert-butyl carboxylates Experimental metal chelation

Key Differences :

  • Ring Size: Smaller 9-membered NOTA derivatives exhibit higher selectivity for smaller ions (e.g., Ga³⁺), while 12-membered DOTA/DO3A derivatives bind larger ions like Gd³⁺ and Lu³⁺ .
  • Pendant Groups: Carboxylic acids (NOTA) vs. tert-butyl esters (target compound) influence solubility and reactivity. Esters are hydrolyzed to acids for active chelation .

Functional Modifications

  • Trimethoxysilyl Group : The target compound’s derivative, DO3A-tBu-TMS (), incorporates a trimethoxysilyl pendant for covalent attachment to silica-based surfaces, enabling applications in paper-based sensors and oilfield imaging .
  • Propargyl/Amino Side Chains: Derivatives like tri-tert-butyl 2,2',2''-(10-(prop-2-yn-1-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate () allow "click chemistry" conjugation for targeted drug delivery .
  • Aminobutyl-DOTA-tris(t-Bu): Features a free amine for biomolecule conjugation, used in PET imaging probes .

Physicochemical Data

Property Tri-tert-butyl NOTA NOTA (Acid Form) DO3A-tBu
Molecular Weight 564.82 g/mol 399.37 g/mol 572.74 g/mol
Solubility Organic solvents (e.g., acetonitrile) Water (after deprotection) Organic solvents
Stability Stable under inert conditions; sensitive to acid hydrolysis High kinetic inertness at physiological pH Stable until deprotection

Biological Activity

Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of tert-butyl esters with 1,4,7-triazacyclononane derivatives. The general reaction pathway includes the use of acetic anhydride or acetyl chloride in the presence of a base such as potassium carbonate. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR), confirming the presence of the triazacyclononane core and the acetyl groups.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Activity : Research indicates that compounds containing triazine and thiadiazole units exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some studies suggest that triazacyclononane derivatives may possess anticancer properties due to their ability to chelate metal ions which can be toxic to cancer cells. The mechanism often involves disrupting cellular processes by binding to essential metal cofactors .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can exhibit neuroprotective effects. This may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized triazine derivatives against multiple bacterial strains. Results indicated that while some compounds showed no activity against E. coli, others demonstrated significant inhibition zones against Streptococcus mutans .
    CompoundBacterial StrainZone of Inhibition (mm)
    IVaE. coli0
    IVbKlebsiella pneumoniae5
    IVcStaphylococcus aureus10
    IVdStreptococcus mutans15
  • Anticancer Activity : Another investigation explored the cytotoxic effects of triazacyclononane derivatives on human cancer cell lines. The study highlighted that certain complexes could induce apoptosis in cancer cells through metal ion chelation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazacyclononane derivatives:

  • Metal Ion Interaction : The ability of these compounds to chelate metal ions significantly enhances their biological activity. For example, complexes with manganese showed increased relaxivity in MRI applications .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that these compounds generally exhibit high gastrointestinal absorption but limited blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate?

  • Methodological Answer : The compound is typically synthesized via alkylation of 1,4,7-triazonane (cyclen) with tert-butyl bromoacetate in anhydrous acetonitrile under inert atmosphere (N₂ or Ar). A base such as potassium carbonate (K₂CO₃) or sodium acetate (AcONa) is used to deprotonate the amine groups, enabling nucleophilic substitution. Reaction conditions vary: K₂CO₃ requires 16–24 hours at room temperature , while AcONa in N,N-dimethylacetamide (DMA) proceeds at 0–20°C for 120 hours . Post-reaction, the product is purified via solvent evaporation and washing with dichloromethane .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization relies on:

  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ = 515.3809 ).
  • NMR spectroscopy : ¹H and ¹³C NMR identify tert-butyl (~1.4 ppm) and acetate backbone signals (~3.2–3.7 ppm) .
  • Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ confirm ester C=O stretching .

Q. What are the common purification challenges, and how are they addressed?

  • Methodological Answer : Residual cyclen or unreacted reagents are removed via filtration and solvent washes (e.g., dichloromethane). For modified derivatives (e.g., trimethoxysilyl-functionalized analogs), flash chromatography on RP-C18 silica with H₂O/methanol gradients ensures purity .

Advanced Research Questions

Q. How do reaction conditions (base, solvent, temperature) impact yield and purity?

  • Methodological Answer :

  • Base selection : K₂CO₃ in acetonitrile achieves higher yields (73–82%) due to superior solubility, whereas AcONa in DMA may require longer reaction times .
  • Temperature : Elevated temperatures (>20°C) risk tert-butyl ester hydrolysis, reducing yield. Low temperatures (0°C) slow kinetics but improve selectivity .
  • Contradiction : (AcONa) and 3 (K₂CO₃) suggest base choice depends on solvent compatibility and steric effects.

Q. What strategies enable functionalization of the triazonane core for targeted applications?

  • Methodological Answer :

  • Pendant group introduction : 3-Iodopropyltrimethoxysilane reacts with the triazonane core to install a silyl group for surface immobilization (e.g., in nanoparticle design) .
  • Conjugation with biomolecules : NHS ester derivatives (e.g., DOTA-tris(tBu)-NHS) enable coupling to peptides or antibodies via amine-reactive chemistry .
  • Metal chelation : Post-deprotection (TFA treatment), the free carboxylates bind Gd³+ for MRI contrast agents or Lu³+/Ga⁶⁸ for radiopharmaceuticals .

Q. How does the tert-butyl ester protection influence metal-chelation efficiency?

  • Methodological Answer : The tert-butyl groups sterically hinder metal coordination until deprotection. Acidic cleavage (e.g., trifluoroacetic acid) removes the esters, exposing carboxylates for high-affinity binding to lanthanides. Relaxivity studies (e.g., Gd³+ complexes) show enhanced proton relaxation rates (r₁) after deprotection due to increased water access to the metal center .

Q. What analytical methods resolve discrepancies in coordination geometry or kinetic stability?

  • Methodological Answer :

  • X-ray crystallography : Determines exact metal-ligand geometry.
  • Time-resolved fluorescence : Measures water exchange rates (kex) to assess kinetic stability .
  • pH titrations : Monitor protonation states of carboxylates, impacting chelation strength .

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